

Comparison of Ir-Mo Surfaces in Catalytic Applications

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Compound of Interest

Compound Name: Iridium--molybdenum (3/1)

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The performance of bimetallic Ir-Mo catalysts is highly dependent on the interfacial structure and the specific application. Below is a comparison of Ir-Mo systems in the Hydrogen Oxidation Reaction and Hydrodeoxygenation reactions.

Performance in Hydrogen Oxidation Reaction (HOR)

In the context of the Hydrogen Oxidation Reaction, the nature of the chemical bonding at the Ir-MoO₂ interface plays a crucial role in determining the catalytic activity. A study comparing Ir supported on MoO₂ with different interfacial bonds (Ir-O vs. Ir-Mo) demonstrated significant differences in performance. The catalyst with Ir-O interfacial bonds (Ir/O-MoO₂) exhibited a higher exchange current density, indicating enhanced HOR activity compared to the catalyst with Ir-Mo bonds (Ir/Mo-MoO₂).^{[1][2]} This is attributed to the localized electron distribution in the Ir/O-MoO₂ system, which weakens the adsorption of hydrogen and hydroxyl intermediates, thereby facilitating the reaction.^{[1][2]}

Catalyst	Interfacial Bonding	Exchange Current Density (mA/cm ²)	Reference
Ir/O-MoO ₂	Ir-O	1.96	^[2]
Ir/Mo-MoO ₂	Ir-Mo	1.47	^[2]
Ir/MoO ₂	Mixed Ir-Mo/O	1.10	^[2]

Performance in Hydrodeoxygenation (HDO) of Furanics

For the upgrading of biomass, particularly the hydrodeoxygenation of furanic compounds, molybdenum oxide-modified iridium catalysts (Ir-MoOx/SiO₂) have shown superior performance compared to other transition metal oxide modifiers.[3][4] In a comparative study, Ir-MoOx/SiO₂ exhibited the highest yield of branched alkanes from the HDO of multifuran substrates, outperforming catalysts modified with Re, W, V, and Nb.[3] The MoOx promoter is believed to facilitate the ring-opening and hydrogenolysis of C-O bonds, while the Ir metal is responsible for hydrogen dissociation and hydrogenation.[3][4]

Catalyst (Ir-MOx/SiO ₂)	Promoter (M)	Branched Alkane Yield (%)	Reference
Ir-MoOx/SiO ₂	Mo	up to 96	[3][4]
Ir-ReOx/SiO ₂	Re	Moderate	[3]
Ir-WOx/SiO ₂	W	Moderate	[3]
Ir-VOx/SiO ₂	V	Moderate	[3]
Ir-NbOx/SiO ₂	Nb	Inefficient	[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. The following sections outline the key experimental protocols used in the cited studies.

Catalyst Synthesis

Ir/O-MoO₂ and Ir/Mo-MoO₂ Synthesis: The synthesis of Ir-MoO₂ catalysts with different interfacial bonds involves the construction of theoretical models using density functional theory (DFT). The Ir/MoO₂ model is typically built using layers of MoO₂(100) with layers of Ir(111).[2] By exposing different surfaces of MoO₂, distinct interfacial bonds such as Ir-Mo, Ir-O, and mixed Ir-Mo/O can be constructed and labeled accordingly as Ir/Mo-MoO₂, Ir/O-MoO₂, and Ir/MoO₂. [2] A vacuum layer is included to prevent interaction between periodic images.[2]

Ir-MoOx/SiO₂ Synthesis: The Ir-MoOx/SiO₂ catalyst is synthesized by sequential impregnation. First, a silica (SiO₂) support is impregnated with an iridium precursor, such as iridium(III)

chloride hydrate, followed by drying and calcination. Subsequently, the Ir/SiO₂ material is impregnated with a molybdenum precursor, like ammonium molybdate tetrahydrate, to achieve the desired Mo/Ir ratio. The resulting material is then dried and calcined again to yield the final Ir-MoOx/SiO₂ catalyst.

Catalytic Activity Testing

Hydrogen Oxidation Reaction (HOR): HOR activity is evaluated electrochemically in a three-electrode cell. The working electrode is typically a glassy carbon electrode coated with the catalyst. A platinum wire and a reversible hydrogen electrode (RHE) are used as the counter and reference electrodes, respectively. The electrolyte is a hydrogen-saturated alkaline solution (e.g., 0.1 M KOH). The exchange current density is determined from the micropolarization region of the HOR polarization curve using the Butler-Volmer equation.[\[2\]](#)

Hydrodeoxygenation (HDO): HDO reactions are typically carried out in a high-pressure batch reactor. The catalyst is loaded into the reactor along with the furanic substrate and a solvent. The reactor is then pressurized with hydrogen and heated to the desired reaction temperature under constant stirring. The reaction products are collected and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution and calculate the yield of the desired alkanes.[\[3\]](#)[\[4\]](#)

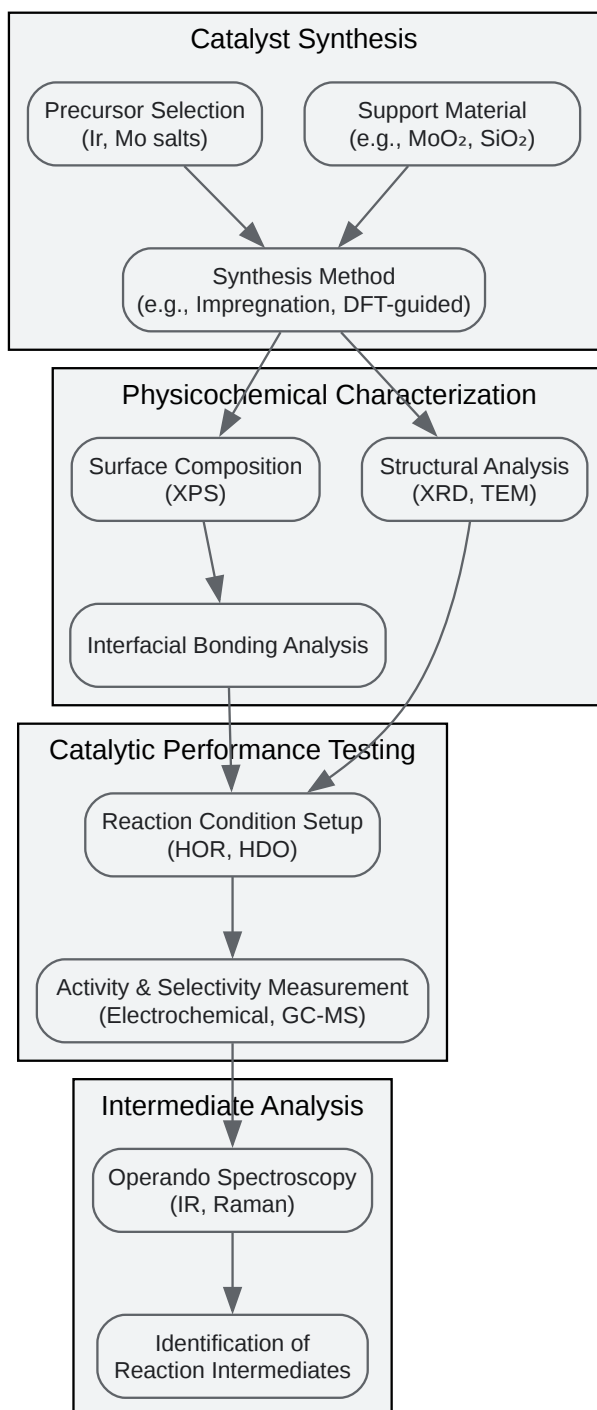
Characterization of Reaction Intermediates

Operando Spectroscopy: To identify and study reaction intermediates on the catalyst surface under reaction conditions, operando spectroscopic techniques are employed.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Techniques like Raman spectroscopy and infrared (IR) spectroscopy can provide real-time information about the vibrational modes of adsorbed species, allowing for the identification of intermediates and the elucidation of reaction mechanisms.[\[6\]](#)[\[7\]](#) For instance, in the HDO of furans, operando IR spectroscopy can be used to monitor the C=O and C-O bond vibrations to track the conversion of furanic aldehydes and alcohols.

Visualizations

Logical Flow of Catalyst Performance Evaluation



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Caption: Workflow for the evaluation of Ir-Mo catalysts.

Signaling Pathway for Hydrodeoxygenation (HDO) of Furfural



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Caption: Proposed reaction pathway for the HDO of furfural.

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